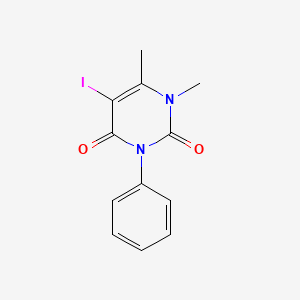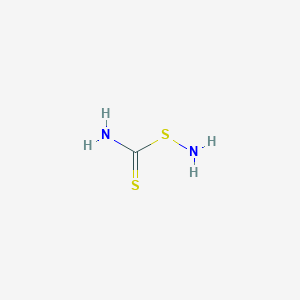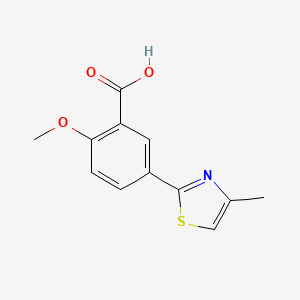
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group and a thiazolyl group attached to the benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with 4-methyl-2-thiazolyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.
化学反応の分析
Types of Reactions
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The thiazolyl group can be reduced to form a thiazolidine ring.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-methoxy-5-(4-methyl-2-thiazolyl)benzoic acid.
Reduction: Formation of 2-methoxy-5-(4-methylthiazolidin-2-yl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazolyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Methoxybenzoic acid: Lacks the thiazolyl group, making it less biologically active.
4-Methyl-2-thiazolylbenzoic acid: Lacks the methoxy group, which may affect its chemical reactivity.
2-Methoxy-4-(methylthio)benzoic acid: Contains a methylthio group instead of a thiazolyl group, leading to different chemical and biological properties.
Uniqueness
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- is unique due to the presence of both the methoxy and thiazolyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
35195-82-5 |
|---|---|
分子式 |
C12H11NO3S |
分子量 |
249.29 g/mol |
IUPAC名 |
2-methoxy-5-(4-methyl-1,3-thiazol-2-yl)benzoic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-6-17-11(13-7)8-3-4-10(16-2)9(5-8)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChIキー |
XSWNMPLWRXIFNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C2=CC(=C(C=C2)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


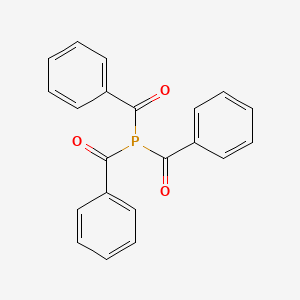

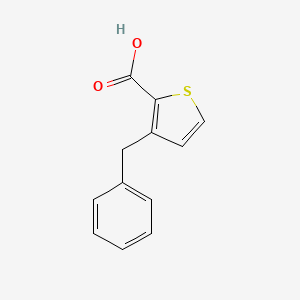
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
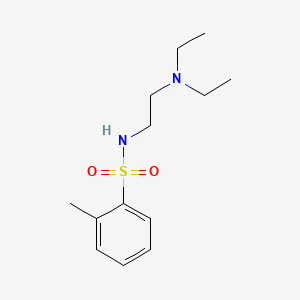
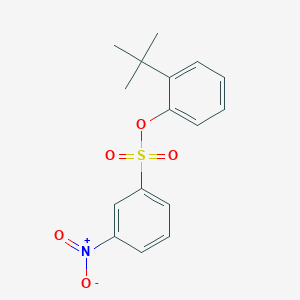

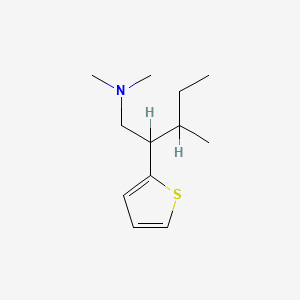

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
